molecular formula C13H13N3O B1644334 N-(3-amino-4-methylphenyl)nicotinamide CAS No. 653584-84-0

N-(3-amino-4-methylphenyl)nicotinamide

Cat. No.: B1644334
CAS No.: 653584-84-0
M. Wt: 227.26 g/mol
InChI Key: KEJVWGOGEAIFGY-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)nicotinamide is an organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to a nicotinamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)nicotinamide typically involves the acylation of 3-amino-4-methylphenylamine with nicotinic acid or its derivatives. One common method involves the reaction of 3-amino-4-methylphenylamine with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor has been shown to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-(3-amino-4-methylphenyl)nicotinamide can be compared with other nicotinamide derivatives:

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJVWGOGEAIFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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